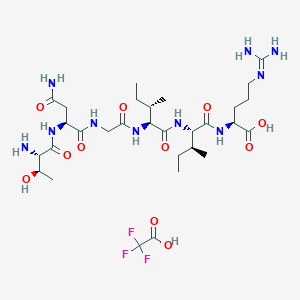

H-Ile-Asp-Trp-Lys-Lys-Leu-Leu-Asp-Ala-Ala-Lys-Gln-Ile-Leu-NH2.TFA

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound H-Isoleucine-Aspartic acid-Tryptophan-Lysine-Lysine-Leucine-Leucine-Aspartic acid-Alanine-Alanine-Lysine-Glutamine-Isoleucine-Leucine-NH2.TFA is a synthetic peptide with a trifluoroacetic acid (TFA) salt. Peptides like this one are often used in various scientific research applications due to their specific sequences and properties.

作用机制

Target of Action

Polybia-MP1 Trifluoroacetate, a natural antimicrobial peptide, has been intensively studied due to its therapeutic potential . It exhibits potent antibacterial, antifungal, and anticancer properties . The primary targets of Polybia-MP1 are bacterial and cancer cells .

Mode of Action

Polybia-MP1 interacts with its targets primarily through membrane perturbation . It is an amphipathic tetradecapeptide, which means it has both hydrophilic and hydrophobic regions. This allows it to interact with the lipid bilayer of cell membranes, leading to membrane disruption .

Biochemical Pathways

This disruption could include interference with nutrient uptake, protein synthesis, or DNA replication, leading to cell death .

Pharmacokinetics

Its potent antimicrobial activity against antibiotic-resistant pseudomonas aeruginosa suggests that it has good bioavailability .

Result of Action

Polybia-MP1 has been shown to effectively inhibit the growth of antibiotic-resistant Pseudomonas aeruginosa . . This makes it a promising candidate for therapeutic applications.

生化分析

Biochemical Properties

Polybia-MP1 Trifluoroacetate exhibits not only potent antibacterial activity but also antifungal and anticancer properties . It has been shown to interact with bacterial membranes, disrupting their structure and leading to cell death . The peptide is also known for its relatively low hemolytic activity compared to other antimicrobial peptides having a similar origin .

Cellular Effects

Polybia-MP1 Trifluoroacetate has been shown to have a significant impact on various types of cells and cellular processes . It influences cell function by disrupting the integrity of the cell membrane, leading to cell death . This includes an impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The most common mechanism of action of Polybia-MP1 Trifluoroacetate is membrane perturbation . It exerts its effects at the molecular level by binding to the cell membrane, disrupting its structure, and leading to cell death .

Temporal Effects in Laboratory Settings

It has been suggested that the peptide’s antimicrobial activity could be modulated by changes in environmental conditions such as pH .

Dosage Effects in Animal Models

The effects of Polybia-MP1 Trifluoroacetate vary with different dosages in animal models . It has been shown to be safe and effective at certain concentrations, with no mortality observed in Galleria mellonella larvae up to a dose of 40 mg per kg bodyweight .

Metabolic Pathways

It is known that the peptide acts on the lipid phase of the plasma membrane, disrupting its structure and leading to cell death .

Transport and Distribution

It is known that the peptide acts on the lipid phase of the plasma membrane, disrupting its structure and leading to cell death .

Subcellular Localization

It is known that the peptide acts on the lipid phase of the plasma membrane, disrupting its structure and leading to cell death .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of this peptide involves solid-phase peptide synthesis (SPPS), a common method for creating peptides. The process includes:

Coupling: Each amino acid is sequentially added to a growing peptide chain anchored to a solid resin.

Deprotection: Protecting groups on the amino acids are removed to allow for the next coupling reaction.

Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product.

Industrial Production Methods

Industrial production of peptides like this one typically involves automated peptide synthesizers, which streamline the SPPS process. These machines can handle large-scale synthesis, ensuring high purity and yield. The final product is often purified using high-performance liquid chromatography (HPLC) and characterized by mass spectrometry and amino acid analysis.

化学反应分析

Types of Reactions

Oxidation: Peptides can undergo oxidation, particularly at methionine and cysteine residues.

Reduction: Disulfide bonds in peptides can be reduced to free thiols.

Substitution: Amino acid residues in peptides can be substituted with other amino acids to alter their properties.

Common Reagents and Conditions

Oxidizing agents: Hydrogen peroxide, performic acid.

Reducing agents: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).

Substitution reagents: Various amino acid derivatives.

Major Products

Oxidation: Formation of sulfoxides or sulfone derivatives.

Reduction: Formation of free thiol groups.

Substitution: Modified peptides with altered sequences.

科学研究应用

This peptide has several applications in scientific research:

Chemistry: Used as a model compound to study peptide synthesis and reactions.

Biology: Employed in studies of protein-protein interactions, enzyme-substrate interactions, and cellular uptake.

Medicine: Investigated for its potential therapeutic properties, such as antimicrobial or anticancer activities.

Industry: Utilized in the development of peptide-based materials and drug delivery systems.

相似化合物的比较

Similar Compounds

- H-Isoleucine-Aspartic acid-Tryptophan-Lysine-Lysine-Leucine-Leucine-Lysine-Leucine-Leucine-Leucine-COOH

- H-Cysteine-Tyrosine-Glycine-Arginine-Lysine-Lysine-Arginine-Arginine-Glutamine-Arginine-Arginine-Arginine-NH2

- H-Methionine-Valine-Threonine-Valine-Leucine-Phenylalanine-Arginine-Arginine-Leucine-Arginine-Isoleucine-Arginine-Arginine-Alanine-Cysteine-Glycine-Proline-Proline-Arginine-Valine-Arginine-Valine-NH2

Uniqueness

The uniqueness of H-Isoleucine-Aspartic acid-Tryptophan-Lysine-Lysine-Leucine-Leucine-Aspartic acid-Alanine-Alanine-Lysine-Glutamine-Isoleucine-Leucine-NH2.TFA lies in its specific sequence, which imparts unique properties and potential applications. The presence of trifluoroacetic acid (TFA) as a counterion can also influence its solubility and stability.

属性

IUPAC Name |

(3S)-4-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-5-amino-1-[[(2S,3S)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]hexanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-4-oxobutanoic acid;2,2,2-trifluoroacetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C78H132N20O19.C2HF3O2/c1-13-43(9)63(83)77(116)97-59(38-62(102)103)76(115)95-57(36-47-39-85-49-24-16-15-23-48(47)49)75(114)90-51(26-18-21-31-80)69(108)89-52(27-19-22-32-81)70(109)93-55(34-41(5)6)73(112)94-56(35-42(7)8)74(113)96-58(37-61(100)101)72(111)87-45(11)66(105)86-46(12)67(106)88-50(25-17-20-30-79)68(107)91-53(28-29-60(82)99)71(110)98-64(44(10)14-2)78(117)92-54(65(84)104)33-40(3)4;3-2(4,5)1(6)7/h15-16,23-24,39-46,50-59,63-64,85H,13-14,17-22,25-38,79-81,83H2,1-12H3,(H2,82,99)(H2,84,104)(H,86,105)(H,87,111)(H,88,106)(H,89,108)(H,90,114)(H,91,107)(H,92,117)(H,93,109)(H,94,112)(H,95,115)(H,96,113)(H,97,116)(H,98,110)(H,100,101)(H,102,103);(H,6,7)/t43-,44-,45-,46-,50-,51-,52-,53-,54-,55-,56-,57-,58-,59-,63-,64-;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVLZKCHCKFKPQT-FLKJMJLMSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CC(=O)O)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CC(=O)O)C(=O)NC(C)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)N)C(=O)NC(C(C)CC)C(=O)NC(CC(C)C)C(=O)N)N.C(=O)(C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CC(C)C)C(=O)N)N.C(=O)(C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C80H133F3N20O21 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1768.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

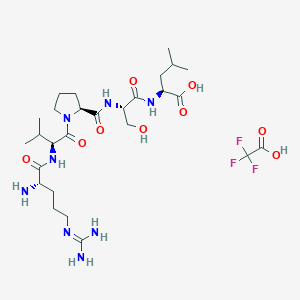

![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S,3S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-4-amino-4-oxobutanoyl]amino]-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]-3-sulfanylpropanoyl]amino]-3-methylpentanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-6-aminohexanoyl]amino]-3-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-5-amino-5-oxopentanoyl]amino]-6-aminohexanoyl]amino]pentanedioic acid;2,2,2-trifluoroacetic acid](/img/structure/B6295356.png)

![(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[2-[(2-aminoacetyl)amino]acetyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]-4-methylsulfanylbutanoyl]pyrrolidine-2-carbonyl]amino]pentanedioic acid;2,2,2-trifluoroacetic acid](/img/structure/B6295360.png)

![(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-carboxypropanoyl]amino]-3-carboxypropanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-5-[[(1S)-1-carboxyethyl]amino]-5-oxopentanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B6295373.png)